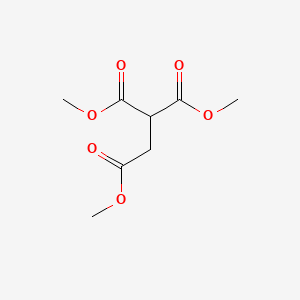

Trimethyl ethane-1,1,2-tricarboxylate

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

trimethyl ethane-1,1,2-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O6/c1-12-6(9)4-5(7(10)13-2)8(11)14-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXNPIZDNPUMFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303026 | |

| Record name | Trimethyl ethane-1,1,2-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40967-67-7 | |

| Record name | 40967-67-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimethyl ethane-1,1,2-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Trimethyl ethane-1,1,2-tricarboxylate physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Trimethyl ethane-1,1,2-tricarboxylate. It includes a summary of its key identifiers, physicochemical data, and safety information. Furthermore, a generalized experimental protocol for its synthesis is detailed, based on established esterification methods for analogous compounds. This document aims to serve as a foundational resource for professionals in research and development who are interested in this compound.

Chemical Identity and Physical Properties

This compound, also known by its IUPAC name this compound, is an organic compound with the molecular formula C₈H₁₂O₆.[1][2] It is a triester of ethane-1,1,2-tricarboxylic acid.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 40967-67-7[1][2] |

| Molecular Formula | C₈H₁₂O₆[1][2] |

| Molecular Weight | 204.18 g/mol [1] |

| InChIKey | CFXNPIZDNPUMFS-UHFFFAOYSA-N[1] |

| SMILES | COC(=O)CC(C(=O)OC)C(=O)OC[2] |

| Synonyms | 1,1,2-Ethanetricarboxylic acid, trimethyl ester; 2-Methoxycarbonyl-succinic acid dimethyl ester[2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Density | 1.2 ± 0.1 g/cm³ | Computed |

| Boiling Point | 247.7 ± 20.0 °C at 760 mmHg | Predicted |

| Flash Point | 102.2 ± 21.8 °C | Predicted |

| Melting Point | Not available | - |

| Topological Polar Surface Area | 78.9 Ų | Computed[1] |

| Solubility | No data available | - |

Spectroscopic Information

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show strong characteristic absorption bands for the C=O stretching of the ester groups, typically in the region of 1730-1750 cm⁻¹. C-O stretching vibrations would also be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum would be expected to show signals for the three methoxy groups (-OCH₃) as singlets, likely in the range of 3.6-3.8 ppm. The methylene (-CH₂-) and methine (-CH-) protons of the ethane backbone would show more complex splitting patterns.

-

¹³C NMR : The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the ester groups (around 170 ppm), the methoxy carbons (around 50-55 ppm), and the carbons of the ethane backbone.

-

Chemical Properties and Reactivity

This compound is expected to exhibit reactivity typical of an aliphatic triester. Key reactions would include:

-

Hydrolysis : Under acidic or basic conditions, the ester groups can be hydrolyzed back to the parent carboxylic acid (ethane-1,1,2-tricarboxylic acid) and methanol.

-

Transesterification : Reaction with other alcohols in the presence of an acid or base catalyst can lead to the exchange of the methyl groups for other alkyl groups.

-

Reduction : The ester groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride.

Experimental Protocols

Synthesis via Fischer Esterification

This method involves the reaction of ethane-1,1,2-tricarboxylic acid with an excess of methanol in the presence of a strong acid catalyst.

Materials:

-

Ethane-1,1,2-tricarboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethane-1,1,2-tricarboxylic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation.

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of this compound via Fischer esterification.

Caption: General workflow for the synthesis of this compound.

Safety and Handling

Based on GHS classifications from supplier information, this compound is considered hazardous.[1]

GHS Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

Harmful if inhaled.

-

May cause respiratory irritation.

Precautionary Measures:

-

Use only in a well-ventilated area.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled, remove person to fresh air and keep comfortable for breathing.

-

If swallowed, call a poison center or doctor if you feel unwell.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a simple organic ester with well-defined, albeit largely predicted, physicochemical properties. While detailed experimental data is sparse in publicly available literature, its synthesis can be achieved through standard organic chemistry protocols such as Fischer esterification. Due to its hazardous nature, appropriate safety precautions must be taken during its handling and use. This guide provides a solid starting point for any researcher or professional intending to work with this compound.

References

- 1. 1,1,2-Trimethyl ethane-1,1,2-tricarboxylate | C8H12O6 | CID 291192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,1,2-trimethyl ethane-1,1,2-tricarboxylate | 40967-67-7 | Buy Now [molport.com]

- 3. CN101003480B - Ethane 1,1,2 - ethyl ester tricarboxylic acid, preparation method, and application as plasticizer - Google Patents [patents.google.com]

Synthesis of Trimethyl Ethane-1,1,2-tricarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis pathway for trimethyl ethane-1,1,2-tricarboxylate, a valuable building block in organic synthesis. The document details the core chemical reaction, presents relevant quantitative data, and outlines a comprehensive experimental protocol.

Core Synthesis Pathway: Malonic Ester Alkylation

The primary route for the synthesis of this compound is through the alkylation of dimethyl malonate. This reaction is a classic example of a malonic ester synthesis, a versatile method for forming carbon-carbon bonds. The pathway involves two key steps:

-

Deprotonation: Dimethyl malonate is treated with a strong base, typically sodium methoxide, to form a resonance-stabilized enolate. The acidic nature of the α-hydrogen (the hydrogen on the carbon between the two carbonyl groups) facilitates this deprotonation.

-

Nucleophilic Substitution: The resulting dimethyl sodiomalonate acts as a nucleophile and reacts with a methyl haloacetate, such as methyl bromoacetate or methyl chloroacetate, in an SN2 reaction. This step introduces the carboxymethyl group at the α-position of the malonic ester, yielding the target molecule, this compound.

The overall reaction is illustrated in the logical relationship diagram below.

An In-depth Technical Guide to Trimethyl Ethane-1,1,2-tricarboxylate and its Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trimethyl ethane-1,1,2-tricarboxylate, a key chemical entity with potential applications in medicinal chemistry and drug development. While direct biological data on this specific molecule is limited in publicly accessible literature, this document extrapolates from the known synthesis, properties, and biological activities of structurally related ethanetricarboxylate and succinate derivatives. This guide covers the fundamental physicochemical properties of this compound, details a plausible synthetic route based on established chemical principles, and explores potential therapeutic applications by examining the role of similar polycarboxylic acid esters as enzyme inhibitors. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further research and application in drug discovery programs.

Introduction

Polycarboxylic acid esters are a versatile class of organic compounds that have garnered significant interest in medicinal chemistry. Their inherent structural features, including multiple hydrogen bond acceptors and the potential for chiral centers, make them attractive scaffolds for designing molecules that can interact with biological targets with high specificity. This compound, a simple yet functionally rich molecule, serves as a representative example of this class. Its structural similarity to succinate, a key intermediate in the citric acid cycle, suggests its potential as a modulator of metabolic enzymes. This guide aims to provide a foundational understanding of this compound and its analogs to stimulate further investigation into their therapeutic potential.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These computed properties provide a baseline for understanding the compound's behavior in chemical and biological systems.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₁₂O₆ | [1] |

| Molecular Weight | 204.18 g/mol | [1] |

| CAS Number | 40967-67-7 | [1] |

| Canonical SMILES | COC(=O)CC(C(=O)OC)C(=O)OC | [1] |

| InChI Key | CFXNPIZDNPUMFS-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 78.9 Ų | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 6 | [1] |

Synthesis of this compound

Proposed Synthetic Pathway: Michael Addition

The synthesis of this compound can be envisioned through the Michael addition of dimethyl malonate to dimethyl maleate or dimethyl fumarate, followed by methylation. A more direct approach, however, would involve the reaction of a malonate anion with a suitable electrophile. A generalized representation of this synthetic strategy is depicted below.

Caption: Proposed synthesis of this compound via Michael addition.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for Michael additions and subsequent alkylations. Optimization of reaction conditions may be necessary.

Materials:

-

Dimethyl malonate

-

Sodium methoxide (or other suitable base)

-

Anhydrous methanol (or other suitable solvent)

-

Methyl 2-bromoacetate

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Enolate Formation: To a solution of sodium methoxide (1.0 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon), add dimethyl malonate (1.0 equivalent) dropwise at 0 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the enolate.

-

Nucleophilic Addition: To the freshly prepared enolate solution, add methyl 2-bromoacetate (1.0 equivalent) dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activity and Applications in Drug Development

While direct experimental evidence for the biological activity of this compound is scarce, its structural similarity to succinate, a key metabolite, points towards its potential as an enzyme inhibitor. Specifically, enzymes involved in succinate metabolism, such as succinate dehydrogenase (SDH), are plausible targets.

Succinate Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (Complex II) is a crucial enzyme complex in both the citric acid cycle and the electron transport chain. Inhibition of SDH can have significant effects on cellular metabolism and has been explored as a therapeutic strategy in various diseases, including cancer and fungal infections.[2][3] Derivatives of succinate can act as competitive inhibitors by binding to the active site of SDH. The tricarboxylic acid ester structure of the title compound could mimic the binding of succinate, potentially leading to the inhibition of SDH activity.

References

Technical Guide: Trimethyl Ethane-1,1,2-tricarboxylate

CAS Number: 40967-67-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Trimethyl ethane-1,1,2-tricarboxylate, a versatile building block in organic synthesis. This document consolidates its chemical and physical properties, outlines a general synthetic approach, and presents available spectral data.

Chemical and Physical Properties

This compound, also known as 2-Methoxycarbonylsuccinic acid dimethyl ester, is a tricarboxylic acid ester with the molecular formula C₈H₁₂O₆ and a molecular weight of 204.18 g/mol .[1][2][3] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 40967-67-7 | [2][3][4] |

| Molecular Formula | C₈H₁₂O₆ | [1][2][3] |

| Molecular Weight | 204.18 g/mol | [1][2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Methoxycarbonylsuccinic acid dimethyl ester, 1,1,2-Ethanetricarboxylic acid, trimethyl ester | [4][5] |

| Appearance | Liquid | [5] |

| Purity | ≥97% (typical) | [3] |

| Storage | Room temperature | [3] |

Synthesis

A probable synthetic pathway is the reaction of dimethyl malonate with a dimethyl 2-halosuccinate (e.g., dimethyl 2-bromosuccinate or dimethyl 2-chlorosuccinate) in the presence of a suitable base.

Below is a conceptual workflow for the synthesis of this compound.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. 1,1,2-Trimethyl ethane-1,1,2-tricarboxylate | C8H12O6 | CID 291192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 1,1,2-trimethyl ethane-1,1,2-tricarboxylate | 40967-67-7 | Buy Now [molport.com]

- 5. cymitquimica.com [cymitquimica.com]

In-Depth Technical Guide to the Spectral Data of Trimethyl Ethane-1,1,2-tricarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for trimethyl ethane-1,1,2-tricarboxylate (CAS No. 40967-67-7; Molecular Formula: C₈H₁₂O₆). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings.[1] This document includes detailed quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for data acquisition.

Molecular Structure and Properties

This compound is a tricarboxylic acid ester. Its structure consists of an ethane backbone substituted with three methoxycarbonyl groups.

IUPAC Name: this compound[1] CAS Number: 40967-67-7[1] Molecular Formula: C₈H₁₂O₆[1] Molecular Weight: 204.18 g/mol [1]

Spectral Data Summary

The following sections present the key spectral data for this compound, organized for clarity and ease of comparison.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

| Parameter | Value | Source |

| Ionization Mode | Electron Ionization (EI) | Assumed from GC-MS |

| Molecular Ion (M⁺) | Not reported | |

| Key Fragments (m/z) | 145, 113, 55 | [1] |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in the molecule based on the absorption of infrared radiation. The data presented is from a vapor phase IR spectrum.

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| ~1740 | Strong | C=O stretch (Ester) |

| ~1200-1000 | Strong | C-O stretch (Ester) |

| ~2950-2850 | Medium | C-H stretch (Alkyl) |

Note: The exact peak frequencies for the vapor phase IR spectrum are not publicly available. The provided data is based on typical values for ester functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.75 | s | 3H | OCH₃ (C1-ester) |

| ~3.73 | s | 3H | OCH₃ (C1-ester) |

| ~3.70 | s | 3H | OCH₃ (C2-ester) |

| ~3.50 | t | 1H | CH (C2) |

| ~2.90 | d | 2H | CH₂ (C1) |

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=O (C1-esters) |

| ~170 | C=O (C2-ester) |

| ~53 | OCH₃ |

| ~50 | C2 |

| ~45 | C1 |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data presented above.

Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a vapor phase spectrum, a small amount of the sample is heated in a gas cell. Alternatively, for a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The absorption peaks are identified and correlated with specific functional groups using standard IR correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon.

-

The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Analysis: The chemical shifts, multiplicities, coupling constants (for ¹H), and integrals (for ¹H) are determined from the spectra and used to elucidate the molecular structure.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for using the spectral data to confirm the structure of this compound.

Caption: Workflow for the structural elucidation of this compound using spectral data.

References

Solubility Profile of Trimethyl Ethane-1,1,2-tricarboxylate in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Trimethyl ethane-1,1,2-tricarboxylate. Due to a lack of publicly available quantitative solubility data, this document focuses on a qualitative assessment based on the compound's chemical structure and general principles of solubility. Furthermore, a detailed experimental protocol for determining the solubility of this compound in various common laboratory solvents is provided, empowering researchers to generate precise data for their specific applications.

Introduction

This compound is a tri-ester of significant interest in organic synthesis and as a potential building block in the development of novel pharmaceutical agents. Understanding its solubility in common laboratory solvents is crucial for its effective handling, purification, reaction optimization, and formulation. This guide aims to provide a foundational understanding of its expected solubility and a practical framework for its empirical determination.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties provide context for its expected behavior in different solvent environments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O₆ | [1] |

| Molecular Weight | 204.18 g/mol | [1] |

| Appearance | Colorless oil | [2] |

| Boiling Point | 247.7 ± 20.0 °C at 760 mmHg | [3][4] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Computed XLogP3-AA | 0 | [1] |

| Topological Polar Surface Area | 78.9 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

Solubility Profile: A Qualitative Assessment

As of the date of this guide, specific quantitative solubility data for this compound in common laboratory solvents is not available in peer-reviewed literature or chemical databases. However, a qualitative assessment can be made based on its molecular structure and established solubility principles.

This compound is a relatively small molecule containing three polar ester functional groups. The presence of these polar groups, particularly the six oxygen atoms that can act as hydrogen bond acceptors, suggests the potential for some solubility in polar solvents.[1] The principle of "like dissolves like" provides a framework for predicting solubility.[5]

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Esters with low molecular weight can exhibit some solubility in water because they can accept hydrogen bonds from water molecules.[6] Given its molecular weight and multiple ester groups, this compound is expected to have limited to moderate solubility in water. Its solubility is likely to be higher in polar protic organic solvents like ethanol and methanol, where the alkyl groups of the solvents can interact with the methyl ester groups of the solute.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide - DMSO): These solvents are polar but do not have hydrogen bond-donating capabilities. The polarity of this compound suggests it should be soluble in these solvents. The carbonyl groups of acetone and ethyl acetate, and the sulfoxide group of DMSO, can engage in dipole-dipole interactions with the ester groups of the solute.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the polar ester groups makes this compound a polar molecule. Therefore, it is expected to have low solubility in nonpolar solvents like hexane and toluene. The nonpolar hydrocarbon chains of these solvents cannot effectively solvate the polar ester functionalities.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are of intermediate polarity. It is anticipated that this compound will be soluble in dichloromethane and chloroform due to favorable dipole-dipole interactions.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of a compound like this compound.[7][8][9]

Objective: To determine the solubility of this compound in a range of common laboratory solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Dichloromethane, Chloroform, Ethyl Acetate, Hexane, DMSO)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or ¹H NMR)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid ensures that a saturated solution is formed.

-

Add a known volume or mass of the desired solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

Agitate the mixture using a vortex mixer for 1-2 minutes to facilitate initial dissolution.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C) and shake for a predetermined equilibration time (e.g., 24-48 hours). This allows the system to reach equilibrium.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

-

If necessary, centrifuge the vials at a constant temperature to further separate the solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filter the withdrawn supernatant through a syringe filter into a clean, pre-weighed vial or volumetric flask. This step is critical to remove any suspended microparticles.

-

-

Quantification of Solute:

-

Accurately weigh the vial containing the filtered supernatant or dilute the solution in the volumetric flask to a known volume with an appropriate solvent.

-

Analyze the concentration of this compound in the prepared sample using a pre-validated analytical method (e.g., HPLC-UV, GC-FID, or ¹H NMR with an internal standard).

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

-

-

Data Calculation and Reporting:

-

Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.

-

The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

-

Report the average solubility and the standard deviation.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for the experimental determination of compound solubility.

Conclusion

References

- 1. 1,1,2-Trimethyl ethane-1,1,2-tricarboxylate | C8H12O6 | CID 291192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Trimethyl 1,1,2-ethanetricarboxylate | CAS#:40967-67-7 | Chemsrc [chemsrc.com]

- 4. This compound - Aliphatic Hydrocarbon - Crysdot [crysdotllc.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. www1.udel.edu [www1.udel.edu]

Discovery and history of Trimethyl ethane-1,1,2-tricarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Trimethyl ethane-1,1,2-tricarboxylate, a versatile building block in organic synthesis. The document details its chemical properties, historical context, and a plausible experimental protocol for its synthesis via the Michael addition reaction. While direct applications in specific signaling pathways or drug development workflows are not prominently documented in publicly available literature, its utility as a precursor for more complex molecules of pharmaceutical interest is discussed. This guide includes tabulated quantitative data, a detailed synthesis protocol, and a logical workflow diagram to facilitate its use in research and development.

Introduction

This compound, also known as 2-methoxycarbonyl-succinic acid dimethyl ester, is a tri-ester of ethane-1,1,2-tricarboxylic acid. Its structure, featuring multiple reactive sites, makes it a valuable intermediate in the synthesis of a variety of organic compounds. This guide aims to consolidate the available technical information on this compound, providing a practical resource for laboratory chemists and researchers.

Discovery and Historical Context

While the specific first synthesis of this compound is not well-documented under a single discoverer's name, its conceptual origins can be traced back to the late 19th century. The key chemical transformation for its synthesis is the Michael addition reaction, a fundamental concept in organic chemistry.

Arthur Michael's Contribution (1887): In 1887, Arthur Michael published his seminal work on the addition of sodium salts of malonic esters to α,β-unsaturated esters.[1] This reaction, now universally known as the Michael addition, forms the basis for the synthesis of this compound from dimethyl malonate and dimethyl maleate or fumarate.

Work of William Henry Perkin Jr.: Around the same period, Sir William Henry Perkin Jr., a prominent English organic chemist, was conducting groundbreaking research on the synthesis of alicyclic compounds.[2] His work on the synthesis of complex cyclic structures from polycarboxylic acid esters further established the synthetic utility of compounds like this compound as versatile building blocks.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O₆ | [3][4] |

| Molecular Weight | 204.18 g/mol | [3][5] |

| CAS Number | 40967-67-7 | [3][4] |

| Appearance | Colorless to pale yellow liquid | - |

| Density | 1.2 ± 0.1 g/cm³ | [5] |

| Boiling Point | 247.7 ± 20.0 °C at 760 mmHg | [5] |

| Flash Point | 102.2 ± 21.8 °C | [5] |

| LogP | 0.08 | [5] |

| Topological Polar Surface Area | 78.9 Ų | [3] |

| Refractive Index | n²⁰/D ~1.44 | - |

Note: Some physical properties may vary slightly depending on the source and purity.

Experimental Protocol: Synthesis via Michael Addition

The following is a detailed experimental protocol for the synthesis of this compound based on the well-established Michael addition reaction. This protocol is inferred from analogous procedures for similar esters.

Reaction Scheme:

Materials and Reagents:

-

Dimethyl malonate (1.0 eq)

-

Dimethyl maleate or dimethyl fumarate (1.0 eq)

-

Sodium methoxide (catalytic amount, e.g., 0.1 eq)

-

Anhydrous methanol (solvent)

-

Diethyl ether (for extraction)

-

Saturated aqueous ammonium chloride solution (for quenching)

-

Saturated aqueous sodium bicarbonate solution (for washing)

-

Brine (for washing)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Hydrochloric acid (for neutralization if necessary)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

-

Addition funnel

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide in anhydrous methanol.

-

Addition of Reactants: To the stirred solution, add dimethyl malonate dropwise at room temperature. After the addition is complete, add dimethyl maleate (or fumarate) dropwise via an addition funnel over a period of 30-60 minutes. The reaction is exothermic, and the temperature may be controlled with a water bath if necessary.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure this compound.

-

Characterization:

The identity and purity of the synthesized product can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequencies of the ester groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Applications in Synthesis

While specific examples of this compound as a key component in a marketed drug are not readily found in the literature, its structural motifs are present in various biologically active molecules. Its utility lies in its potential as a versatile building block for the synthesis of more complex structures, including:

-

Polyfunctionalized acyclic and cyclic compounds: The three ester groups can be selectively hydrolyzed or transformed to introduce other functionalities.

-

Precursors to carbocyclic and heterocyclic systems: Intramolecular cyclization reactions can lead to the formation of various ring structures of interest in medicinal chemistry.

-

Analog synthesis: It can serve as a starting material for the synthesis of libraries of related compounds for structure-activity relationship (SAR) studies.

For instance, substituted tricarboxylic acids and their esters are intermediates in the synthesis of certain antiviral and enzyme inhibitor compounds. However, a direct and explicit role of this compound in a specific, publicly documented drug development pipeline has not been identified.

Logical Workflow and Diagrams

Due to the absence of specific, published signaling pathways involving this compound, the following diagrams illustrate the logical workflow for its synthesis and its potential role as a synthetic intermediate.

Conclusion

This compound is a readily accessible and synthetically versatile molecule with a rich historical background rooted in fundamental organic reactions. While its direct biological activity is not extensively reported, its value as a chemical intermediate for the construction of more complex molecular architectures is clear. The provided technical data and experimental protocol aim to support its application in ongoing and future research endeavors within the chemical and pharmaceutical sciences. Further exploration of its potential as a precursor in novel drug discovery programs is warranted.

References

Trimethyl Ethane-1,1,2-tricarboxylate Not Found in Natural Sources

A comprehensive review of scientific literature and chemical databases indicates that Trimethyl ethane-1,1,2-tricarboxylate is not a known naturally occurring compound. It is consistently referenced as a synthetic molecule available from chemical suppliers for research and laboratory use.

Initial investigations into the natural occurrence of this compound did not yield any reports of its isolation from plant, fungal, or other biological sources. Further targeted searches for its presence in natural products, as well as for any biosynthetic or metabolic pathways involving this specific molecule, were also unsuccessful.

While a related compound, Triethyl ethane-1,1,2-tricarboxylate (the triethyl ester), has been reported in Solanum lycopersicum (tomato), there is no such evidence for the trimethyl ester. In fact, some chemical databases explicitly state that the related triethyl ester is not found in nature, reinforcing the likelihood that the trimethyl ester is also of synthetic origin.

The available literature primarily describes this compound in the context of chemical synthesis. It is used as a reagent or building block in various organic reactions. For instance, documents allude to the "synthesis of this compound" and its application in the synthesis of other complex molecules, including natural products and drugs, which points to its role as a synthetic intermediate rather than an end product of a natural pathway.

Given the absence of evidence for its natural occurrence, the core requirements for a technical guide on this topic—including quantitative data on its presence in natural sources, detailed experimental protocols for its isolation from biological samples, and diagrams of associated signaling pathways—cannot be fulfilled. The compound is not known to be produced by living organisms, and therefore, no such data or biological pathways exist to be documented.

For researchers and professionals in drug development, it is important to note that this compound should be regarded as a synthetic chemical entity. Information regarding its properties, synthesis, and reactivity can be found in chemical databases and publications focused on organic synthesis.

An In-depth Technical Guide to Trimethyl Ethane-1,1,2-tricarboxylate and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl ethane-1,1,2-tricarboxylate is a polyfunctional ester with potential applications as a versatile building block in organic synthesis. While direct applications in drug development are not extensively documented, its structural motif, related to succinic acid, suggests possibilities for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of its chemical properties, a proposed synthesis protocol, and an exploration of its potential derivatives and applications, particularly as a scaffold for chemical libraries aimed at biological screening.

Core Compound Profile

This compound, also known as 2-methoxycarbonyl-succinic acid dimethyl ester, is a tri-ester of ethane-1,1,2-tricarboxylic acid. Its key chemical and physical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 40967-67-7 | [1] |

| Molecular Formula | C₈H₁₂O₆ | [1] |

| Molecular Weight | 204.18 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Boiling Point | 247.7 ± 20.0 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Flash Point | 102.2 ± 21.8 °C | [1] |

| LogP | 0.08 | [1] |

Synthesis of this compound

Proposed Experimental Protocol

Reaction Scheme:

Materials:

-

Dimethyl malonate

-

Dimethyl chloroacetate (or bromoacetate)

-

Sodium methoxide (or other suitable strong base)

-

Anhydrous methanol (or other suitable solvent)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of sodium methoxide in anhydrous methanol.

-

Enolate Formation: Dimethyl malonate is added dropwise to the stirred sodium methoxide solution at room temperature. The mixture is stirred for 30-60 minutes to ensure complete formation of the enolate.

-

Alkylation: Dimethyl chloroacetate is added dropwise to the reaction mixture. The reaction is then heated to reflux and maintained for 3-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with saturated aqueous ammonium chloride solution and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is evaporated, and the crude product is purified by vacuum distillation to yield pure this compound.

Spectroscopic Data

Spectroscopic data is crucial for the characterization of this compound.

| Spectroscopy Type | Anticipated Features |

| ¹H NMR | Signals corresponding to the three distinct methoxy groups and the diastereotopic protons of the ethylene backbone. |

| ¹³C NMR | Resonances for the three carbonyl carbons, the three methoxy carbons, and the two sp³ hybridized carbons of the ethane backbone. |

| IR Spectroscopy | A strong absorption band in the region of 1730-1750 cm⁻¹ characteristic of the C=O stretching of the ester groups. |

| Mass Spectrometry | The molecular ion peak (M⁺) at m/z 204.0634, along with characteristic fragmentation patterns. PubChem lists a GC-MS spectrum with top peaks at m/z 113 and 145.[2] |

Reactivity and Derivatives

This compound is a versatile intermediate for the synthesis of more complex molecules, particularly functionalized cyclic compounds. Its multiple ester groups provide handles for a variety of chemical transformations.

Known Reactivity

One documented application of this compound is in the synthesis of pyrrolidinyl derivatives through a titanium tetrachloride-mediated reaction. This highlights its utility in constructing heterocyclic systems.

Potential Derivatives

The chemical structure of this compound allows for the synthesis of a wide range of derivatives:

-

Hydrolysis: Selective or complete hydrolysis of the ester groups can yield the corresponding carboxylic acids, which can then be converted to acid chlorides, amides, or other derivatives.

-

Transesterification: Reaction with different alcohols can produce a variety of triesters with tailored properties.

-

Cyclization Reactions: Intramolecular reactions, such as the Dieckmann condensation, could be employed to synthesize functionalized cyclopentanone derivatives.[3]

-

Polymer Synthesis: As a polycarboxylic acid ester, it can potentially be used as a monomer or cross-linking agent in the synthesis of polyesters and polyamides.[4][5][6]

Potential Applications in Drug Development and Beyond

While direct evidence for the use of this compound in drug development is scarce, the biological activities of structurally related compounds suggest it could be a valuable scaffold for medicinal chemistry.

Analogy to Succinic Acid Derivatives

Succinic acid and its esters have been investigated for various biological activities, including antimicrobial and insulinotropic effects.[7][8][9] Derivatives of this compound, which can be considered a substituted succinic acid diester, may exhibit similar or novel biological properties.

Materials Science

Polycarboxylic acids and their esters are fundamental building blocks for polymers. This compound could be explored as a monomer for the synthesis of biodegradable polyesters or as a cross-linking agent to modify the properties of existing polymers.[10][11]

Conclusion

This compound is a readily accessible chemical intermediate with significant potential for the synthesis of a diverse range of derivatives. While its direct role in drug development is yet to be established, its structural relationship to biologically active succinates makes it an attractive scaffold for the creation of new chemical entities for biological screening. Further research into its reactivity and the biological evaluation of its derivatives is warranted to fully explore its potential in medicinal chemistry and materials science.

References

- 1. Trimethyl 1,1,2-ethanetricarboxylate | CAS#:40967-67-7 | Chemsrc [chemsrc.com]

- 2. 1,1,2-Trimethyl ethane-1,1,2-tricarboxylate | C8H12O6 | CID 291192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 4. Dicarboxylic esters: Useful tools for the biocatalyzed synthesis of hybrid compounds and polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carboxylic acid - Polyamides, Synthesis, Esters | Britannica [britannica.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. New esters of succinic acid and mixed molecules formed by such esters and a meglitinide analog: study of their insulinotropic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Succinic acid monoethyl ester, a novel insulinotropic agent: effect on lipid composition and lipid peroxidation in streptozotocin-nicotin-amide induced type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. EP2283066A1 - Polycarboxylic acid polymers - Google Patents [patents.google.com]

Methodological & Application

Synthesis of Trimethyl Ethane-1,1,2-tricarboxylate: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of trimethyl ethane-1,1,2-tricarboxylate, a valuable building block in organic synthesis and drug discovery. The presented methodology is based on the well-established Michael addition reaction, a reliable method for carbon-carbon bond formation. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, work-up, and purification of the target compound. Additionally, this note includes a summary of the key quantitative data in a tabular format and a visual representation of the experimental workflow to ensure clarity and reproducibility.

Introduction

This compound is a versatile chemical intermediate characterized by its three ester functionalities. This structural feature allows for a variety of subsequent chemical transformations, making it a useful precursor in the synthesis of more complex molecules, including pharmacologically active compounds and functional materials. The strategic placement of the carboxylate groups provides handles for further derivatization, such as hydrolysis, amidation, or reduction, enabling the construction of diverse molecular architectures. The synthesis of this compound is most effectively achieved through a Michael addition reaction between dimethyl malonate and dimethyl maleate, catalyzed by a suitable base.

Data Presentation

A successful synthesis of this compound relies on the precise measurement and control of reactants and conditions. The following table summarizes the key quantitative data for the experimental protocol.

| Reagent/Parameter | Value | Units | Notes |

| Dimethyl Malonate | 1.0 | eq | Starting nucleophile |

| Dimethyl Maleate | 1.0 | eq | Michael acceptor |

| Sodium Methoxide | 0.1 | eq | Base catalyst |

| Methanol (Anhydrous) | 5 | mL/mmol | Reaction solvent |

| Reaction Temperature | 25 | °C | Room temperature |

| Reaction Time | 12 | hours | |

| Hydrochloric Acid (1 M) | As needed | mL | For neutralization |

| Dichloromethane | As needed | mL | For extraction |

| Anhydrous Sodium Sulfate | As needed | g | For drying |

| Expected Yield | 70-80 | % | Literature typical yields for similar reactions |

| Purity (post-purification) | >95 | % | Assessed by NMR or GC-MS |

Experimental Protocol

This protocol details the synthesis of this compound via a Michael addition reaction.

Materials and Equipment:

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Fume hood

Reagents:

-

Dimethyl malonate

-

Dimethyl maleate

-

Sodium methoxide (solid or as a solution in methanol)

-

Methanol (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate

-

1 M Hydrochloric acid

-

Deionized water

Procedure:

-

Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl malonate (1.0 eq) in anhydrous methanol (5 mL/mmol of dimethyl malonate) under an inert atmosphere.

-

Addition of Base: To the stirred solution, carefully add sodium methoxide (0.1 eq) at room temperature. Stir the mixture for 15 minutes to ensure the complete formation of the enolate.

-

Addition of Michael Acceptor: Add dimethyl maleate (1.0 eq) dropwise to the reaction mixture over a period of 10 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).

-

Quenching and Neutralization: Upon completion, carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH of the mixture is neutral (pH ~7).

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add deionized water and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Sodium methoxide is a strong base and is corrosive. Handle with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Dispose of all chemical waste according to institutional guidelines.

This detailed protocol provides a robust method for the synthesis of this compound, which should be a valuable resource for researchers in organic synthesis and medicinal chemistry. The provided workflow and data summary are intended to facilitate the successful and reproducible execution of this chemical transformation.

Applications of Trimethyl Ethane-1,1,2-tricarboxylate in Organic Synthesis: A Versatile Building Block

Introduction

Trimethyl ethane-1,1,2-tricarboxylate is a multifunctional ester with significant potential as a versatile building block in modern organic synthesis. Its structure, featuring two ester groups on one carbon and a third on an adjacent carbon, provides multiple sites for chemical modification, making it an attractive precursor for the synthesis of complex carbocyclic and heterocyclic frameworks. The presence of acidic protons alpha to the ester functionalities allows for its use as a nucleophile in various carbon-carbon bond-forming reactions. This application note explores the utility of this compound, with a focus on its role as a Michael donor in conjugate additions and its potential for the synthesis of substituted succinic acid derivatives. Due to limited specific literature on the trimethyl ester, protocols and examples are based on the closely related and well-documented triethyl ethane-1,1,2-tricarboxylate.

Key Applications

The primary application of trialkyl ethane-1,1,2-tricarboxylates in organic synthesis stems from the reactivity of the acidic methylene proton, enabling the formation of a stabilized carbanion. This nucleophile can then participate in a variety of transformations.

1. Michael Addition Reactions:

This compound is an excellent candidate for Michael addition reactions, serving as a "Michael donor." In the presence of a base, it can be deprotonated to form a resonance-stabilized enolate. This enolate can then add to an α,β-unsaturated carbonyl compound (a "Michael acceptor"), such as an enone, enal, or unsaturated ester, in a 1,4-conjugate addition fashion. This reaction is a powerful tool for the formation of new carbon-carbon bonds and the construction of more complex molecular skeletons. The resulting adduct contains a 1,5-dicarbonyl relationship, which is a versatile motif for further synthetic manipulations, including cyclizations to form new ring systems.

2. Synthesis of Substituted Succinic Acids:

The core structure of this compound is that of a substituted succinic acid ester. The Michael addition products derived from this reagent can be hydrolyzed to afford highly functionalized succinic acid derivatives. These compounds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and natural products. For instance, isobutylsuccinic acid, used in the synthesis of succinimide derivatives that act as inhibitors of human leukocyte elastase, can be prepared from the corresponding tricarboxylic ester.[1]

Experimental Protocols

Due to the scarcity of specific literature protocols for this compound, the following protocols are based on established procedures for the analogous triethyl ester and related Michael donors. These should serve as a strong starting point for researchers.

Protocol 1: Synthesis of Triethyl Ethane-1,1,2-tricarboxylate

This protocol describes the synthesis of the triethyl analogue, which can be adapted for the synthesis of the title trimethyl ester by using the appropriate sodium methoxide and methyl chloroacetate.

Materials:

-

Sodium metal

-

Anhydrous ethanol

-

Diethyl malonate

-

Ethyl chloroacetate

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure: [1]

-

Under an inert atmosphere, slowly add sodium metal (23 g, 1 mole) to anhydrous ethanol (500 mL) with stirring until completely dissolved to form sodium ethoxide.

-

Cool the solution and add diethyl malonate (160 g, 1 mole) dropwise over 30 minutes.

-

After the addition is complete, cool the reaction mixture to 15°C and add ethyl chloroacetate (117 g, 0.95 mole) dropwise over 30 minutes.

-

Once the addition is complete, heat the reaction mixture to reflux for 6 hours.

-

After cooling, pour the reaction mixture into 2 liters of water.

-

Extract the aqueous phase with dichloromethane (3 x 500 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain triethyl ethane-1,1,2-tricarboxylate.

Quantitative Data for Triethyl Ethane-1,1,2-tricarboxylate Synthesis:

| Reactant | Molar Amount (mol) | Yield (g) | Yield (%) |

| Diethyl malonate | 1.0 | 220 | 89 |

| Ethyl chloroacetate | 0.95 |

Protocol 2: Representative Michael Addition of a Trialkyl Ethane-1,1,2-tricarboxylate to an α,β-Unsaturated Ketone

This protocol is a representative procedure for the conjugate addition of a trialkyl ethane-1,1,2-tricarboxylate to a Michael acceptor, such as chalcone.

Materials:

-

Triethyl ethane-1,1,2-tricarboxylate (or this compound)

-

Chalcone (or other α,β-unsaturated ketone)

-

Sodium ethoxide (or sodium methoxide)

-

Anhydrous ethanol (or anhydrous methanol)

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

-

To this solution, add triethyl ethane-1,1,2-tricarboxylate (1.0 equivalent) dropwise at room temperature.

-

Stir the mixture for 30 minutes to ensure complete formation of the enolate.

-

In a separate flask, dissolve chalcone (1.0 equivalent) in anhydrous ethanol.

-

Add the chalcone solution to the enolate solution dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is neutral.

-

Remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expected Outcome: The expected product is the 1,4-adduct, a highly functionalized ketone. The yield for this type of reaction is typically in the range of 70-90%, depending on the specific substrates and reaction conditions.

Visualizations

References

Application Notes and Protocols: Trimethyl Ethane-1,1,2-tricarboxylate as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl ethane-1,1,2-tricarboxylate is a highly functionalized C5 building block with significant potential in the total synthesis of complex natural products and medicinally relevant molecules. Its structure, possessing three distinct ester functionalities, offers a versatile platform for the introduction of diverse substituents and subsequent stereocontrolled transformations. The presence of two acidic protons allows for sequential deprotonation and functionalization, enabling the construction of intricate carbon skeletons. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of key structural motifs found in a variety of bioactive compounds.

Core Synthetic Strategy: Access to Substituted γ-Butyrolactones

A primary application of this compound is its use as a precursor to substituted γ-butyrolactones. The γ-butyrolactone moiety is a prevalent feature in numerous natural products exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The following section outlines a general and robust synthetic pathway from this compound to functionalized γ-butyrolactones.

Workflow for the Synthesis of Substituted γ-Butyrolactones

Caption: General workflow for the synthesis of substituted γ-butyrolactones.

Experimental Protocols

Mono-alkylation of this compound

This protocol describes the selective mono-alkylation at the C-2 position of the tricarboxylate, leveraging the difference in acidity of the two α-protons.

Table 1: Reagents and Reaction Conditions for Mono-alkylation

| Reagent/Parameter | Condition | Purpose |

| This compound | 1.0 equiv | Starting material |

| Sodium Hydride (NaH), 60% dispersion in mineral oil | 1.1 equiv | Base for deprotonation |

| Anhydrous Tetrahydrofuran (THF) | 0.1 M | Solvent |

| Alkyl Halide (R-X) | 1.2 equiv | Electrophile for alkylation |

| Temperature | 0 °C to room temperature | Controlled reaction temperature |

| Reaction Time | 2-4 hours | To ensure complete reaction |

Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equiv, 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil and decant the hexanes carefully under a stream of nitrogen.

-

Add anhydrous THF to the flask to achieve a 0.1 M final concentration. Cool the suspension to 0 °C in an ice bath.

-

Dissolve this compound (1.0 equiv) in anhydrous THF and add it dropwise to the NaH suspension over 15 minutes.

-

Stir the resulting mixture at 0 °C for 30 minutes, during which time hydrogen gas evolution should cease.

-

Add the alkyl halide (R-X, 1.2 equiv) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the mono-alkylated product.

Expected Yield: 75-90%

Selective Reduction and Lactonization

This protocol outlines the selective reduction of the two ester groups at the C-1 position, followed by acid-catalyzed lactonization to form the γ-butyrolactone ring.

Table 2: Reagents and Reaction Conditions for Reduction and Lactonization

| Reagent/Parameter | Condition | Purpose |

| Mono-alkylated Tricarboxylate | 1.0 equiv | Starting material |

| Lithium Borohydride (LiBH₄) | 2.5 equiv | Reducing agent |

| Anhydrous Tetrahydrofuran (THF) | 0.1 M | Solvent |

| Hydrochloric Acid (HCl), 2 M | Excess | Catalyst for lactonization |

| Temperature (Reduction) | 0 °C to room temperature | Controlled reaction temperature |

| Temperature (Lactonization) | Room temperature to 50 °C | To promote cyclization |

| Reaction Time (Reduction) | 4-6 hours | To ensure complete reduction |

| Reaction Time (Lactonization) | 1-2 hours | To ensure complete lactonization |

Protocol:

-

Dissolve the mono-alkylated tricarboxylate (1.0 equiv) in anhydrous THF in a flame-dried round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add lithium borohydride (2.5 equiv) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion of the reduction, cool the reaction to 0 °C and cautiously quench by the dropwise addition of 2 M hydrochloric acid until the pH is acidic (pH ~2).

-

Stir the mixture at room temperature for 1 hour, or gently heat to 50 °C for 30 minutes to facilitate lactonization.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the substituted γ-butyrolactone.

Expected Yield: 60-80%

Logical Relationship of Synthetic Steps

The following diagram illustrates the logical progression from the starting material to the final product, highlighting the key transformations.

Application Notes and Protocols for Trimethyl Ethane-1,1,2-tricarboxylate Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl ethane-1,1,2-tricarboxylate is a versatile chemical intermediate with potential applications in organic synthesis and drug development. Its three ester functionalities offer multiple reaction sites for derivatization, making it a valuable building block for the synthesis of complex molecules. Understanding the reaction mechanisms of this compound is crucial for its effective utilization in research and development. These application notes provide a detailed overview of the key reaction mechanisms of this compound, including its synthesis, hydrolysis, and potential for decarboxylation. Detailed experimental protocols and quantitative data are provided to facilitate the practical application of this knowledge.

I. Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction of a malonic ester derivative with a haloacetic acid ester. A plausible and commonly employed method involves the alkylation of dimethyl malonate with a dimethyl haloacetate.

Reaction Mechanism:

The synthesis proceeds via a base-catalyzed alkylation of dimethyl malonate. The mechanism involves the following steps:

-

Deprotonation: A base, such as sodium methoxide, deprotonates the acidic α-hydrogen of dimethyl malonate to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The resulting enolate acts as a nucleophile and attacks the electrophilic carbon of a dimethyl haloacetate (e.g., dimethyl bromoacetate), displacing the halide ion in an SN2 reaction.

-

Product Formation: The final product, this compound, is formed.

A generalized reaction scheme is presented below:

Application Notes and Protocols for the Purification of Trimethyl Ethane-1,1,2-tricarboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Trimethyl ethane-1,1,2-tricarboxylate, a key intermediate in various synthetic applications. The following sections outline validated methods for achieving high purity, suitable for demanding applications in research and drug development.

Introduction

This compound is a tri-ester with a relatively high boiling point and polarity. Its purification can be challenging due to the potential for thermal decomposition at atmospheric pressure and the presence of structurally similar impurities from its synthesis. The choice of purification technique is critical to achieving the desired purity and yield. This document details two primary methods for purification: Vacuum Distillation and Flash Column Chromatography.

Data Presentation

While specific quantitative data for the purification of this compound is not extensively published, the following table summarizes typical achievable purity levels based on commercial availability and general laboratory practices for similar compounds.

| Purification Method | Starting Purity (Typical) | Final Purity (Achievable) | Typical Yield | Key Considerations |

| Vacuum Distillation | 85-95% | >98% | 70-90% | Effective for removing non-volatile impurities and solvents. Risk of thermal decomposition if not carefully controlled. |

| Flash Column Chromatography | 80-95% | >99% | 60-85% | Excellent for removing polar and non-polar impurities. Requires careful solvent selection and can be time-consuming for large scales. |

Note: Purity and yield are highly dependent on the nature and quantity of impurities in the crude material.

Experimental Protocols

Purification by Vacuum Distillation

This method is suitable for purifying this compound from non-volatile impurities and residual solvents. Given its high boiling point at atmospheric pressure (247.7 ± 20.0 °C), vacuum distillation is essential to prevent thermal degradation[1].

Materials and Equipment:

-

Crude this compound

-

Round-bottom flask

-

Short-path distillation head with a condenser and receiving flask(s)

-

Thermometer and adapter

-

Vacuum pump (capable of achieving <1 mmHg)

-

Manometer

-

Heating mantle with a stirrer

-

Cold trap (e.g., with dry ice/acetone or liquid nitrogen)

-

Stir bar

Protocol:

-

Apparatus Setup:

-

Assemble the distillation apparatus, ensuring all glassware is dry and free of cracks.

-

Place a stir bar in the round-bottom flask containing the crude this compound.

-

Connect the flask to the short-path distillation head.

-

Place the thermometer bulb just below the side arm of the distillation head to accurately measure the vapor temperature.

-

Connect the condenser to a cooling water source.

-

Connect the vacuum outlet of the distillation apparatus to a cold trap, and then to the vacuum pump. Include a manometer in the line to monitor the pressure.

-

-

Distillation Procedure:

-

Begin stirring the crude material.

-

Slowly and carefully apply the vacuum. The pressure should be reduced to the desired level (e.g., a starting point could be around 15-20 mmHg, similar to related compounds).

-

Once the desired pressure is stable, begin heating the distillation flask gently with the heating mantle.

-

Monitor the temperature of the vapor. Collect any low-boiling fractions in a separate receiving flask.

-

Based on the boiling point of the analogous triethyl ester (140-145 °C at 20 mmHg), a similar temperature range at this pressure can be anticipated for the trimethyl ester[2]. Adjust the heating to maintain a steady distillation rate.

-

Collect the main fraction of pure this compound in a clean, pre-weighed receiving flask.

-

Once the main fraction has been collected, stop heating and allow the system to cool to room temperature before slowly venting the apparatus to atmospheric pressure.

-

-

Purity Analysis:

-

Analyze the purity of the distilled product using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Purification by Flash Column Chromatography

Flash column chromatography is a highly effective method for purifying this compound from both more polar and less polar impurities.

Materials and Equipment:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Glass chromatography column

-

Eluent (e.g., a mixture of Ethyl Acetate and Hexane)

-

Pressurized air or nitrogen source

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp for visualization (if applicable) or a staining solution (e.g., potassium permanganate)

Protocol:

-

Solvent System Selection:

-

Determine a suitable eluent system using TLC. A good starting point for polar compounds like this compound is a mixture of Ethyl Acetate and Hexane.

-

Aim for an Rf value of approximately 0.2-0.3 for the target compound on the TLC plate. Adjust the ratio of Ethyl Acetate to Hexane to achieve this. A gradient elution may be necessary for complex mixtures.

-

-

Column Packing:

-